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Compound of Interest

Compound Name: Br-Boc-C2-azido

Cat. No.: B2523303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility,

and applications of Br-Boc-C2-azido, a bifunctional linker critical in the synthesis of Proteolysis

Targeting Chimeras (PROTACs) and for initiation in Atom Transfer Radical Polymerization

(ATRP).

Core Compound Identification and Properties
Br-Boc-C2-azido, also identified as 2-Azidoethyl 2-bromoisobutyrate, is a key building block in

modern drug discovery and polymer chemistry. Its bifunctional nature, possessing both a

bromo group for nucleophilic substitution and an azido group for "click chemistry," allows for the

sequential or orthogonal conjugation of different molecular entities.
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Property Value Citation(s)

Chemical Name
tert-butyl (1-bromo-2-

azidoethyl)carbamate

Alternative Name
2-Azidoethyl 2-

bromoisobutyrate
[1][2][3]

CAS Number 1120364-53-5 [1][2]

Molecular Formula C₆H₁₀BrN₃O₂

Molecular Weight 236.07 g/mol

Appearance Liquid

Density 1.437 g/mL at 25 °C

Refractive Index n20/D 1.482

Solubility Profile
Quantitative solubility data for Br-Boc-C2-azido in various solvents is not extensively

documented in publicly available literature. However, based on its chemical structure—an

alkyl/ether-based linker—and the general properties of similar compounds, a qualitative

solubility profile can be inferred.

Alkyl-based PROTAC linkers are generally characterized by their hydrophobicity, which

suggests good solubility in a range of common organic solvents. For enhancing solubility,

particularly in more polar systems, a general laboratory technique involves warming the

solution to 37°C and employing sonication in an ultrasonic bath. Stock solutions of the

compound can be maintained for several months when stored at temperatures below -20°C.

Based on the solubility of structurally related Boc-protected compounds and other PROTAC

linkers, Br-Boc-C2-azido is expected to be soluble in:

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

Chlorinated Solvents: Dichloromethane (DCM), Chloroform
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Ethers: Tetrahydrofuran (THF)

Alcohols: Ethanol, Methanol

It is anticipated to have limited solubility in water and non-polar aliphatic hydrocarbons.

Experimental Protocols
While specific experimental protocols detailing the use of Br-Boc-C2-azido are not readily

available in peer-reviewed literature, a representative protocol for its application in the

synthesis of a PROTAC can be constructed based on established methodologies for similar

bifunctional linkers. The following is a generalized procedure.

Representative Protocol: Synthesis of a PROTAC using
a Bifunctional Linker
This protocol describes a two-step process for conjugating a protein of interest (POI) ligand and

an E3 ligase ligand to a bifunctional linker like Br-Boc-C2-azido.

Step 1: Conjugation of the POI Ligand to the Linker

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve the POI ligand (containing a suitable nucleophile, such as a phenol or amine) in an

appropriate anhydrous solvent (e.g., DMF or acetonitrile).

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to

the solution to facilitate the deprotonation of the nucleophile on the POI ligand.

Linker Addition: Slowly add a solution of Br-Boc-C2-azido (1.0-1.2 equivalents) in the same

anhydrous solvent to the reaction mixture.

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature

(e.g., 60-80 °C) until the reaction is complete, as monitored by an appropriate analytical

technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,

ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. Purify the resulting POI-linker conjugate by flash

column chromatography.

Step 2: "Click Chemistry" Conjugation of the E3 Ligase Ligand

Reaction Setup: Dissolve the purified POI-linker conjugate and the E3 ligase ligand

(functionalized with a terminal alkyne) in a suitable solvent system, often a mixture of an

organic solvent and water (e.g., t-butanol/water or DMSO/water).

Catalyst Addition: Add the copper(I) catalyst. This can be generated in situ from a copper(II)

source, such as copper(II) sulfate, and a reducing agent, like sodium ascorbate. A copper-

stabilizing ligand, such as TBTA or BTTAA, is often included.

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is

complete, as monitored by LC-MS.

Purification: Upon completion, purify the final PROTAC molecule using preparative High-

Performance Liquid Chromatography (HPLC) to yield the desired product with high purity.

Visualized Workflows and Logical Relationships
To further elucidate the processes involved, the following diagrams, generated using Graphviz,

illustrate the general workflow for PROTAC synthesis and the logical relationship of the key

components.
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Step 1: POI Ligand Conjugation

Step 2: E3 Ligase Ligand Conjugation
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A representative workflow for the two-step synthesis of a PROTAC molecule.
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PROTAC Molecule
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Logical relationship of the core components of a PROTAC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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